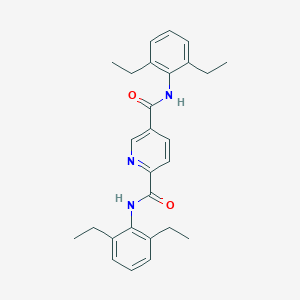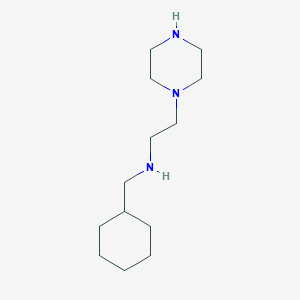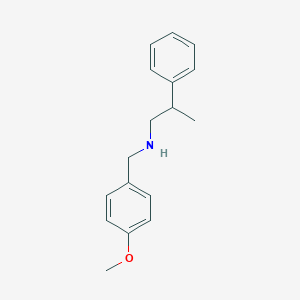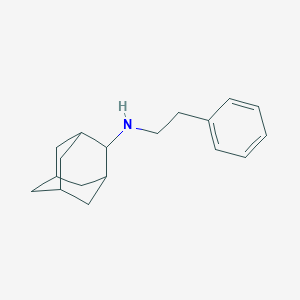
N~2~,N~5~-bis(2,6-diethylphenyl)-2,5-pyridinedicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~,N~5~-bis(2,6-diethylphenyl)-2,5-pyridinedicarboxamide, commonly known as DPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DPA belongs to the class of organic molecules known as amides, which are widely used in various fields, including pharmaceuticals, materials science, and agrochemicals.
作用机制
The mechanism of action of DPA is not fully understood, but it is believed to be related to its ability to form stable complexes with metal ions. DPA has been shown to selectively bind to copper and zinc ions, and this property has been exploited in various applications, including metal ion sensing and imaging.
Biochemical and Physiological Effects
DPA has been shown to have a range of biochemical and physiological effects, including antioxidant and anti-inflammatory activities. In one study, DPA was found to inhibit the production of reactive oxygen species (ROS) in human skin cells, suggesting that it may have potential applications in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the major advantages of DPA is its ease of synthesis and purification, which makes it a readily available and cost-effective material for scientific research. However, one limitation of DPA is its relatively low solubility in organic solvents, which can make it difficult to work with in certain applications.
未来方向
There are many potential future directions for research on DPA. One area of interest is the development of new applications for DPA in the field of organic electronics, particularly in the development of more efficient and stable OLEDs and OPVs. Another area of interest is the investigation of DPA's potential as a therapeutic agent for the treatment of oxidative stress-related diseases. Additionally, further research is needed to fully understand the mechanism of action of DPA and its interactions with metal ions.
合成方法
The synthesis of DPA involves the reaction of 2,6-diethylphenylamine with pyridine-2,5-dicarboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization to obtain pure DPA.
科学研究应用
DPA has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of DPA is in the field of organic electronics, where it has been used as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). DPA has also been investigated for its potential use as a fluorescent probe for metal ions, such as copper and zinc, which are essential for many biological processes.
属性
产品名称 |
N~2~,N~5~-bis(2,6-diethylphenyl)-2,5-pyridinedicarboxamide |
|---|---|
分子式 |
C27H31N3O2 |
分子量 |
429.6 g/mol |
IUPAC 名称 |
2-N,5-N-bis(2,6-diethylphenyl)pyridine-2,5-dicarboxamide |
InChI |
InChI=1S/C27H31N3O2/c1-5-18-11-9-12-19(6-2)24(18)29-26(31)22-15-16-23(28-17-22)27(32)30-25-20(7-3)13-10-14-21(25)8-4/h9-17H,5-8H2,1-4H3,(H,29,31)(H,30,32) |
InChI 键 |
BVAZYEOENHCLJJ-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CN=C(C=C2)C(=O)NC3=C(C=CC=C3CC)CC |
规范 SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CN=C(C=C2)C(=O)NC3=C(C=CC=C3CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-{[4-(Dimethylamino)benzyl]amino}-1-pentanol](/img/structure/B262052.png)


![N-[3-(4-morpholinyl)propyl]-N-(2-phenylpropyl)amine](/img/structure/B262056.png)

![2-({2-[(Cyclohexylmethyl)amino]ethyl}amino)ethanol](/img/structure/B262059.png)



![2-[2-({[5-(4-Fluorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol](/img/structure/B262071.png)
![N-(3,4-dichlorobenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B262072.png)

![N-(tert-butyl)-N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}amine](/img/structure/B262082.png)